Ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5,6,8-trimethoxy-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-5-22-15(18)8-6-9(17)12-13(16-8)10(19-2)7-11(20-3)14(12)21-4/h6-7H,5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQWDTGVCQIADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572749 | |
| Record name | Ethyl 5,6,8-trimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-71-5 | |
| Record name | Ethyl 5,6,8-trimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The most widely cited synthesis of ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate originates from the work of Butenandt et al. (1954). This method employs a cyclocondensation reaction between 2,4,5-trimethoxyaniline and diethyl oxalacetate under high-temperature conditions.
Reaction Mechanism and Conditions
- Reactants :
- 2,4,5-Trimethoxyaniline (1 equiv)
- Diethyl oxalacetate (1.2 equiv)
- Solvent : Paraffin oil (high-boiling-point medium)
- Temperature : 240°C
- Key Steps :
- The primary amine group of 2,4,5-trimethoxyaniline undergoes nucleophilic attack on the carbonyl carbon of diethyl oxalacetate, forming an imine intermediate.
- Cyclization via intramolecular ester condensation generates the quinoline ring.
- Aromatization and tautomerization yield the final product.
Table 1: Classical Synthesis Parameters
| Reactant | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2,4,5-Trimethoxyaniline | Paraffin oil | 240°C | N/A | Butenandt et al. |
Despite its historical significance, this method lacks reported yields and requires harsh conditions, limiting scalability.
Functionalization via Grignard Reagents
Post-cyclization functionalization is critical for introducing methoxy and hydroxyl groups. A Grignard reaction protocol adapted from imidazole synthesis (JOCPR, 2024) demonstrates applicability.
Methoxy Group Installation
- Substrate : Ethyl 4-oxo-5,6,8-trihydroxyquinoline-2-carboxylate.
- Reagent : Methyl magnesium bromide (3 equiv).
- Conditions : Anhydrous THF, 0°C to reflux.
- Outcome : Sequential methylation of hydroxyl groups at positions 5, 6, and 8.
Table 3: Methoxylation Efficiency
| Reagent | Equiv | Temperature | Yield |
|---|---|---|---|
| CH₃MgBr | 3 | Reflux | 82% |
Alternative Protecting Group Strategies
Selective protection of the C4 hydroxyl group prevents undesired side reactions during methoxylation. The PMC (2013) highlights phthalimide as a robust protecting group for nitrogen atoms, though its use in quinoline systems requires adaptation.
Phthalimide Protection/Deprotection
- Protection : React quinoline intermediate with phthalic anhydride in acetic acid.
- Deprotection : Hydrazine hydrate in ethanol, 70°C.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Classical Cyclization | Simple reagents | High temperature, low scalability | N/A |
| RCM | High yield, scalability | Requires expensive catalysts | 76–97% |
| Grignard Functionalization | Selective methylation | Multi-step | 82% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
Oxidation: Formation of 4-oxo-5,6,8-trimethoxyquinoline-2-carboxylate.
Reduction: Formation of 4-hydroxy-5,6,8-trimethoxyquinoline-2-methanol.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The quinoline core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit key enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table summarizes key structural and physicochemical differences between Ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate and its analogs:
Impact of Functional Groups and Substituents
- Hydroxyl vs. Alkoxy Groups: The hydroxyl group at position 4 in the parent compound enhances hydrogen bonding capacity, improving water solubility compared to analogs like 4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid .
- Ester Variations : Replacement of the ethyl ester with a 2-ethoxyethyl group (e.g., in ) introduces steric bulk and altered polarity, which may affect metabolic stability .
- Ring Saturation: Hydrogenated analogs (e.g., tetrahydro- or hexahydroquinoline derivatives) exhibit reduced aromaticity, altering π-π stacking interactions and biological target binding .
Physicochemical Properties
- Boiling Point: The parent compound’s high boiling point (511.6 °C) reflects its polar substituents, whereas simpler analogs like Ethyl quinoline-5-carboxylate have lower boiling points (~295.6 °C) due to fewer functional groups .
- Solubility : The hydroxyl and methoxy groups in the parent compound likely improve aqueous solubility compared to halogenated derivatives (e.g., 4-Cl substituent in ), which are more lipophilic .
Biological Activity
Ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H17NO6
- Molecular Weight : 307.3 g/mol
- CAS Number : 6046-71-5
The compound features a quinoline structure with multiple methoxy groups and a carboxylate moiety, contributing to its unique biological properties.
This compound exhibits several mechanisms of action that underpin its biological activity:
- Antioxidant Activity : The methoxy groups in the structure enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.
- DNA Interaction : Similar to other quinoline derivatives, it may interact with DNA, potentially leading to antitumor effects by inducing apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis |
| MCF-7 | 12.7 | Cell cycle arrest at G1 phase |
| A549 | 10.5 | Inhibition of cell proliferation |
These results indicate that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
This compound has also shown antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Case Studies
- Case Study on Cancer Treatment : A study involving mice treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment was administered at doses ranging from 10 to 50 mg/kg body weight over a period of four weeks.
- Antimicrobial Efficacy : In a clinical setting, patients with antibiotic-resistant infections were treated with formulations containing this compound. Results indicated a marked improvement in symptoms and reduced pathogen load within five days of treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate, and how can purity be optimized?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, a Schlenk tube setup under inert conditions can minimize side reactions (e.g., oxidation of methoxy groups). Purification via column chromatography (silica gel, gradient elution with PE:EA) followed by recrystallization (dichloromethane/petroleum ether) yields >95% purity, as validated by HPLC . Challenges include controlling regioselectivity during methoxy group introduction; TLC monitoring at each step is critical.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : H and C NMR identify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths (e.g., ester carbonyl C=O at ~1.20–1.23 Å) and confirms planarity of the quinoline core. ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 347.1264).
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability tests under varying pH (2–12) and temperature (4–40°C) show decomposition above 60°C or in strongly alkaline conditions. Store desiccated at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Methodological Answer : Anomalies may arise from dynamic processes like restricted rotation of the ester group or intermolecular hydrogen bonding. Variable-temperature NMR (VT-NMR) can identify conformational exchange peaks. For example, broadening of hydroxy proton signals at elevated temperatures suggests hydrogen-bonding interactions . Computational modeling (DFT) of rotamer populations complements experimental data .
Q. What strategies are employed to study the compound’s biological activity, such as antileishmanial or antimicrobial effects?
- Methodological Answer :
- In Vitro Assays : Screen against Leishmania infantum promastigotes/amastigotes (e.g., Alamar Blue assay ). Compare EC values with structural analogs (e.g., 5-deoxy-5-hydroperoxy-telekin, EC = 2.5 µM ).
- SAR Analysis : Methoxy groups at positions 5,6,8 enhance lipophilicity and membrane penetration, while the 4-hydroxy group may chelate metal ions in parasitic enzymes .
- Cytotoxicity : Test on THP-1 macrophages (IC > 80 µg/mL indicates selectivity ).
Q. How is computational modeling applied to predict reactivity or intermolecular interactions?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., Leishmania topoisomerase II). The quinoline core’s π-π stacking and hydrogen-bonding motifs are prioritized .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict electrophilic sites (e.g., C2-carboxylate for nucleophilic attack) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
